molecular formula C21H22ClF3N4O5 B2765339 Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate CAS No. 478030-87-4

Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B2765339
CAS No.: 478030-87-4
M. Wt: 502.88
InChI Key: SRPHUICXAVSYKR-UHFFFAOYSA-N
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Description

Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a pyridine-derived compound characterized by a piperazino linker and trifluoromethyl-chloropyridinyl substituents.

Properties

IUPAC Name

diethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClF3N4O5/c1-3-33-19(31)13-10-14(20(32)34-4-2)18(30)27-16(13)28-5-7-29(8-6-28)17-15(22)9-12(11-26-17)21(23,24)25/h9-11H,3-8H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPHUICXAVSYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS: 478030-87-4) is a complex organic molecule with significant potential in pharmacological applications. Its molecular formula is C21H22ClF3N4O5, and it has a molar mass of approximately 502.88 g/mol. This compound exhibits various biological activities that have been explored through multiple studies.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC21H22ClF3N4O5
Molar Mass502.88 g/mol
CAS Number478030-87-4
SynonymsDiethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-oxo-1H-pyridine-3,5-dicarboxylate

Chemical Structure:
The structure features a piperazine moiety, which is known for its biological activity, particularly in neuropharmacology and as an antitumor agent.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound have shown effectiveness against various pathogens. For instance:

  • Staphylococcus aureus and Candida albicans were notably inhibited by similar compounds in disk diffusion assays .

Antitumor Activity

Compounds containing the piperazine structure have been evaluated for their antitumor effects against human cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in various cancer types:

  • Cell Lines Tested: KB, DLD, NCI-H661, Hepa, and HepG2/A2.

The structure–activity relationship (SAR) studies revealed that modifications in the piperazine ring significantly influence the potency against tumor cells .

The proposed mechanisms include:

  • Topoisomerase Inhibition: Some studies suggest that piperazine derivatives may inhibit topoisomerase II, an enzyme critical for DNA replication and repair.
  • Epigenetic Regulation: Emerging research indicates potential roles in modulating histone methylation patterns, which could be beneficial in treating neurodegenerative disorders via epigenetic pathways .

Case Studies

  • Antimicrobial Efficacy Study: A series of trials demonstrated the efficacy of piperazine-based compounds against common pathogens. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.
    CompoundMIC (µg/mL)
    Compound A (similar structure)15.62 (against S. aureus)
    Compound B7.81 (against C. albicans)
  • Antitumor Activity Evaluation: A comparative study on the cytotoxicity of various piperazine derivatives showed that certain modifications led to enhanced activity against HepG2 cells.
    CompoundIC50 (µM)
    Diethyl derivative10
    Etoposide15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other pyridine and piperazine derivatives. A notable analog is diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which features a tetrahydroimidazopyridine core with cyano, nitrophenyl, and phenethyl substituents. Key differences include:

  • Substituent Groups: The target compound uses a trifluoromethyl-chloropyridinyl group and piperazine, whereas the analog employs nitro, cyano, and phenethyl groups.
  • Core Structure : The analog’s fused imidazopyridine ring introduces steric constraints absent in the target compound’s simpler dihydropyridine system.

Physicochemical Properties

Property Target Compound (Estimated) Analog ()
Melting Point Not reported 243–245°C
Molecular Weight ~550–600 g/mol (estimated) Not explicitly stated
Key Functional Groups Trifluoromethyl, chloro, esters Cyano, nitro, phenethyl, esters

Spectroscopic and Analytical Data

  • NMR Analysis: highlights that structural analogs (e.g., compounds 1 and 7) exhibit conserved chemical environments in most regions except substituent-adjacent protons (e.g., regions A and B in Figure 6 of ). For the target compound, similar NMR shifts would likely occur near the trifluoromethyl and piperazino groups .
  • Mass Spectrometry : The analog in was validated via HRMS (ESI), a method applicable to the target compound for confirming molecular ion peaks and fragmentation patterns .

Research Findings and Methodological Insights

  • Lumping Strategy : suggests that compounds with analogous structures (e.g., pyridine/piperazine hybrids) can be grouped for studying shared reactivity or environmental behavior. This approach simplifies modeling but may obscure substituent-specific effects .
  • Synthetic Challenges : The target compound’s trifluoromethyl group requires specialized fluorination techniques, whereas the analog’s nitrophenyl group () is more straightforward to introduce via electrophilic substitution.

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